molecular formula C14H22FN3O B8275553 5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline

5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline

Cat. No.: B8275553
M. Wt: 267.34 g/mol
InChI Key: QZQBVPXKAGAULN-UHFFFAOYSA-N
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Description

5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline is a useful research compound. Its molecular formula is C14H22FN3O and its molecular weight is 267.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22FN3O

Molecular Weight

267.34 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C14H22FN3O/c1-10(2)17-4-6-18(7-5-17)13-9-14(19-3)12(16)8-11(13)15/h8-10H,4-7,16H2,1-3H3

InChI Key

QZQBVPXKAGAULN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C(=C2)OC)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COc1cc(N2CCN(C(C)C)CC2)c(F)cc1[N+](=O)[O-]
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Synthesis routes and methods II

Procedure details

To 1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine (2.0 g, 6.7 mmol) in MeOH (100 mL) was added iron (III) chloride (0.3 g, 2.0 mmol) and actived carbon (2.0 g). The reaction mixture was stirred at 64° C. for 20 min before the dropwise addition of hydrazine hydrate (4.0 mL, 80.7 mmol) over 5 min. The reaction was kept stirring at 64° C. for additional 4 h. Filtration, concentration of the residue, and purification via column chromatography on SiO2 (0-10% 2 M NH3 in MeOH/DCM) afforded 5-fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline as a dark brown solid (1.7 g, 95% yield). 1H NMR (400 MHz, DMSO-d6) 5 ppm 0.96 (d, J=6.6 Hz, 6 H), 2.45-2.54 (m, 4 H), 2.62 (dt, J=13.0, 6.6 Hz, 1 H), 2.79-2.86 (m, 4 H), 3.69 (s, 3 H), 4.55 (s, 2 H), 6.38 (d, J=13.6 Hz, 1 H), 6.49 (d, J=8.2 Hz, 1 H).
Name
1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine
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2 g
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100 mL
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0.3 g
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4 mL
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